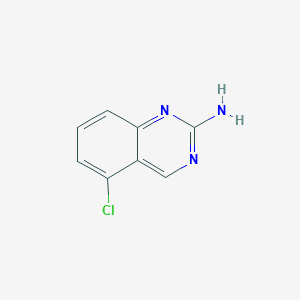

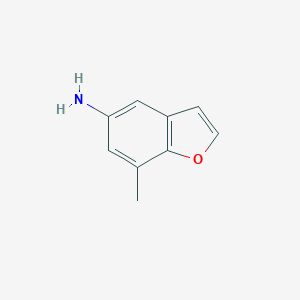

2-氨基-5-氯喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

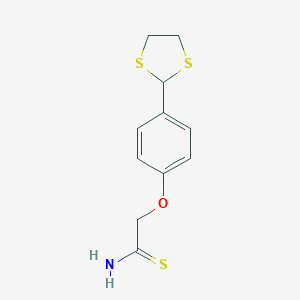

The synthesis of 2-Amino-5-chloroquinazoline and its derivatives often involves complex reactions. For instance, the synthesis of related heterocycles involves treating thiourea with chloroacetyl derivatives, leading to a range of products including Schiff bases, thiazolo-s-triazines, and aminocarbothiamide derivatives, indicating a multifaceted approach to synthesizing quinazoline derivatives (Abdel-Mohsen, 2003). Additionally, novel fluorescent derivatives have been synthesized, highlighting the structural and spectroscopic analysis of these compounds (Singh, Singh, & Khurana, 2017).

Molecular Structure Analysis

The molecular structure of 2-Amino-5-chloroquinazoline derivatives has been extensively analyzed using techniques like FT-IR, NMR, and density functional theory calculations. These studies provide insights into the optimized structural parameters, spectroscopic characteristics, and electronic properties of the molecule (Singh, Singh, & Khurana, 2017).

Chemical Reactions and Properties

2-Amino-5-chloroquinazoline participates in various chemical reactions leading to the synthesis of complex molecules. For example, it can undergo reactions with aromatic aldehydes, phenyl isothiocyanate, and dicarbonyl reagents to produce a wide array of compounds including Schiff bases, thiazolo-s-triazines, and fused thiazolopyrimidines, showcasing its reactivity and the diversity of chemical structures it can form (Abdel-Mohsen, 2003).

科学研究应用

1. Therapeutic Agents in Urinary Bladder Cancer Therapy

- Summary of the Application : Quinazoline derivatives, including 2-Amino-5-chloroquinazoline, are being explored as potential therapeutic agents in urinary bladder cancer therapy. These compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

- Methods of Application : The studies of a series of 2-aryl-4-chloroquinazoline conjugates with the 7-amino-2-aryl-5-bromoindoles have demonstrated that the derivatives are characterized by antiproliferative action against the Caco-2, C3A, MCF-7, and HeLa cells .

- Results or Outcomes : The results of these studies have shown that these derivatives have antiproliferative action against various cell lines, indicating their potential as therapeutic agents .

2. Metal-Catalyzed Cross-Coupling Reactions

- Summary of the Application : Halogenated quinazolinones and quinazolines, including 2-Amino-5-chloroquinazoline, are versatile synthetic intermediates for the metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling to yield novel polysubstituted derivatives .

- Methods of Application : The development of strategies to efficiently functionalize presynthesized halogenated quinazolinones and quinazolines or their tosylate derivatives via metal-catalyzed cross-coupling reactions to afford novel polycarbo- or polyheteroatom-substituted derivatives has attracted considerable interest .

- Results or Outcomes : The application of these methods has led to the creation of novel polysubstituted derivatives with potential application in pharmaceuticals and materials .

安全和危害

未来方向

属性

IUPAC Name |

5-chloroquinazolin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJGYORYWLHYGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C(=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363167 |

Source

|

| Record name | 2-Amino-5-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-chloroquinazoline | |

CAS RN |

190273-70-2 |

Source

|

| Record name | 2-Amino-5-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

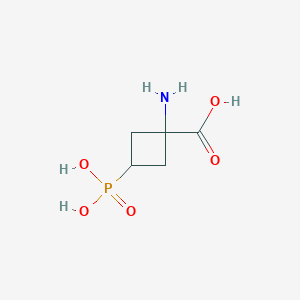

![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide](/img/structure/B68040.png)

![N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide](/img/structure/B68044.png)

![1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride](/img/structure/B68050.png)